molecular formula C9H7NO3 B2834713 5-Isocyanato-2,3-dihydro-1,4-benzodioxine CAS No. 1155139-88-0

5-Isocyanato-2,3-dihydro-1,4-benzodioxine

Cat. No.: B2834713
CAS No.: 1155139-88-0
M. Wt: 177.159
InChI Key: YFGBWLFFSJBYRU-UHFFFAOYSA-N
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Description

5-Isocyanato-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by its molecular formula C9H7NO3. It is a derivative of benzodioxine, featuring an isocyanate group (-NCO) attached to the benzodioxine ring structure. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyanato-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Isocyanato-2,3-dihydro-1,4-benzodioxine undergoes various types of chemical reactions, including:

  • Oxidation: The isocyanate group can be oxidized to form urea derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: The isocyanate group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alcohols and amines are used, and the reactions are typically carried out in solvents like dichloromethane or toluene.

Major Products Formed:

  • Urea Derivatives: Resulting from oxidation reactions.

  • Amines: Formed through reduction reactions.

  • Substituted Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

5-Isocyanato-2,3-dihydro-1,4-benzodioxine finds applications in various fields:

  • Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

  • Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: It is utilized in the production of polymers and coatings due to its reactivity with different functional groups.

Mechanism of Action

The mechanism by which 5-Isocyanato-2,3-dihydro-1,4-benzodioxine exerts its effects involves its reactivity with nucleophiles. The isocyanate group (-NCO) reacts with nucleophiles to form stable carbamate or urea derivatives. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with functional groups in biological systems or synthetic targets in industrial processes.

Comparison with Similar Compounds

  • 4-Isocyanato-2,3-dihydro-1,4-benzodioxine: Similar structure but different position of the isocyanate group.

  • 3-Isocyanato-2,3-dihydro-1,4-benzodioxine: Another positional isomer with distinct reactivity.

Uniqueness: 5-Isocyanato-2,3-dihydro-1,4-benzodioxine is unique due to its specific position of the isocyanate group, which influences its reactivity and the types of products it forms. This positional difference can lead to variations in its applications and effectiveness in different chemical reactions.

Properties

IUPAC Name

5-isocyanato-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-6-10-7-2-1-3-8-9(7)13-5-4-12-8/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGBWLFFSJBYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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